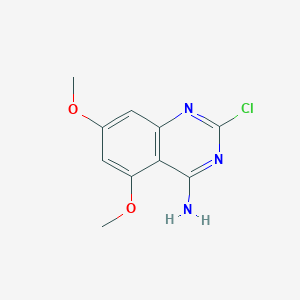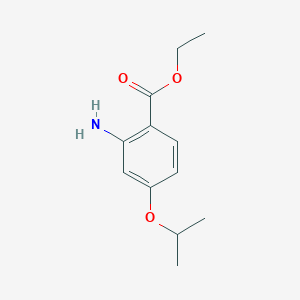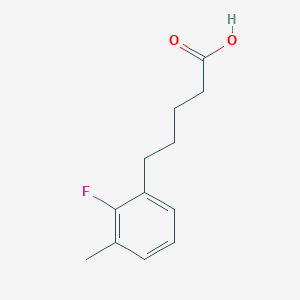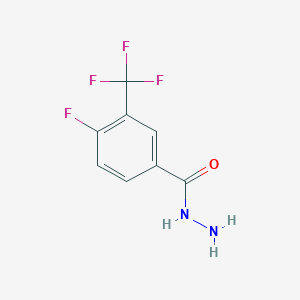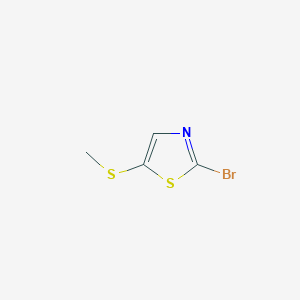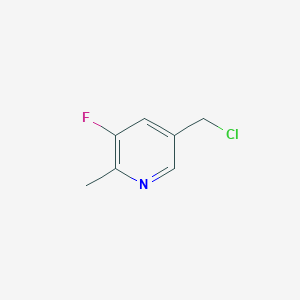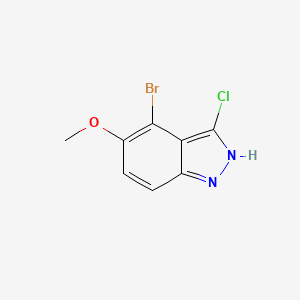
4-Bromo-3-chloro-5-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative.
Scientific Research Applications
4-Bromo-3-chloro-5-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of therapeutic agents due to its potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-methoxy-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure without any substituents.
3-Amino-1H-indazole: An indazole derivative with an amino group at the 3-position.
5-Chloro-1H-indazole: An indazole derivative with a chlorine atom at the 5-position.
Uniqueness
4-Bromo-3-chloro-5-methoxy-1H-indazole is unique due to the combination of bromine, chlorine, and methoxy substituents on the indazole ring. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6BrClN2O |
|---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
SXXZZTAKWPVKFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(NN=C2C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
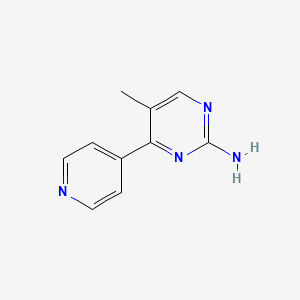
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)
![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)
